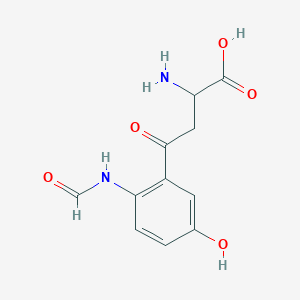
5-Hydroxy-N-formylkynurenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-N-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into 5-hydroxykynurenine and formic acid through the action of the enzyme kynurenine formamidase. In addition, this compound can be biosynthesized from 5-hydroxy-L-tryptophan through the action of the enzyme indoleamine 2, 3-dioxygenase 1. In humans, this compound is involved in the tryptophan metabolism pathway.
This compound is a non-proteinogenic alpha-amino acid that is 5-hydroxykynurenine bearing an N-formyl substituent. It has a role as a human metabolite. It derives from a 5-hydroxykynurenine and a N-formylkynurenine.
Aplicaciones Científicas De Investigación
Role in Tryptophan Metabolism
5-Hydroxy-N-formylkynurenine is an intermediate in the metabolic pathway that converts tryptophan into several bioactive compounds. It can be synthesized from 5-hydroxy-L-tryptophan through the action of indoleamine 2,3-dioxygenase 1 and can further be converted into 5-hydroxykynurenine and formic acid via kynurenine formamidase . Understanding this pathway is essential for exploring how alterations in tryptophan metabolism can influence health and disease.
Implications in Neurological Disorders
Recent studies have highlighted the involvement of kynurenine metabolites, including this compound, in neurological conditions such as COVID-19. Research indicates that elevated levels of this compound are associated with venous thromboembolism in COVID-19 patients, suggesting a potential link between kynurenine metabolism and the pathogenesis of neurological complications observed in severe cases .
Case Study: COVID-19 and Kynurenine Pathway Activation
- Findings : Increased levels of kynurenine metabolites were observed in patients with severe COVID-19, correlating with inflammatory markers.
- Implications : These alterations may contribute to cognitive impairments associated with post-acute sequelae of SARS-CoV-2 infection .
Environmental Health Research
The kynurenine pathway has been implicated in responses to environmental stressors, such as particulate matter exposure. A study demonstrated that long-term exposure to PM2.5 and PM10 significantly altered the kynurenine pathway, leading to increased levels of several metabolites, including this compound. This suggests that environmental pollutants may disrupt normal tryptophan metabolism, potentially contributing to inflammation and non-communicable diseases .
Data Table: Impact of Particulate Matter on Kynurenine Pathway
| Metabolite | Group | Change Observed |
|---|---|---|
| This compound | High Exposure Group | Increased (p < 0.05) |
| Kynurenic Acid | High Exposure Group | Increased (p < 0.05) |
| NAD+ | High Exposure Group | Decreased (p < 0.05) |
Immunological Applications
The kynurenine pathway plays a vital role in immune regulation. Research has shown that metabolites like this compound may modulate immune responses by influencing the activity of immune cells . This has implications for understanding autoimmune disorders and developing therapeutic strategies.
Case Study: Inflammatory Bowel Disease
- Findings : Alterations in kynurenine metabolism were observed in patients with inflammatory bowel disease (IBD), indicating a shift towards increased production of inflammatory metabolites.
- Implications : These changes were associated with disease severity and treatment responses, suggesting that targeting the kynurenine pathway may offer new therapeutic avenues for IBD management .
Propiedades
Fórmula molecular |
C11H12N2O5 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18) |
Clave InChI |
LSTOUSIIVKMJBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















